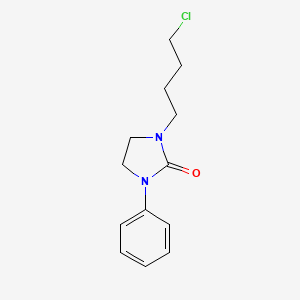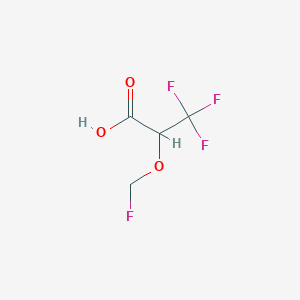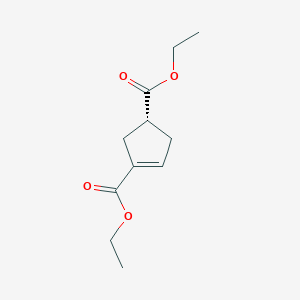
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene ring, which can then be further functionalized to introduce the ester groups . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under elevated temperatures to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether: A simple ether with similar ester groups but lacks the cyclopentene ring.
Diethyl carbonate: Another ester compound with different structural features and applications
Uniqueness
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
189078-69-1 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
WNVXZAQVCGCLKN-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC=C(C1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CC=C(C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


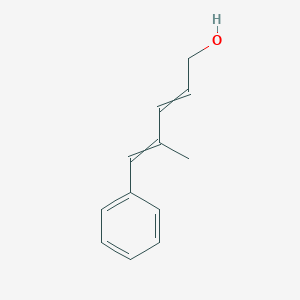
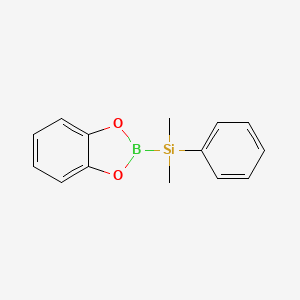
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
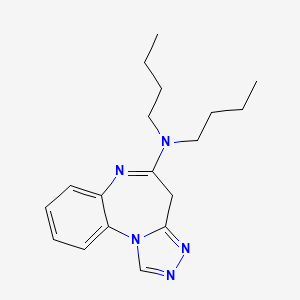
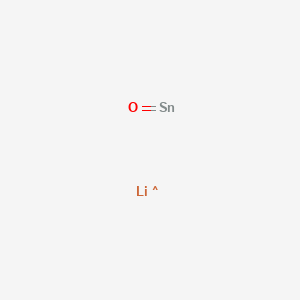
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
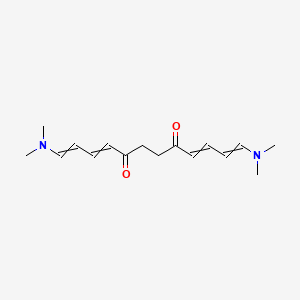
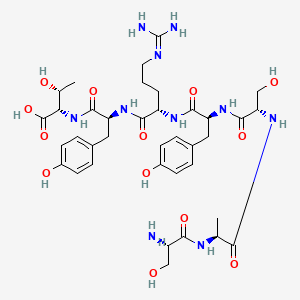
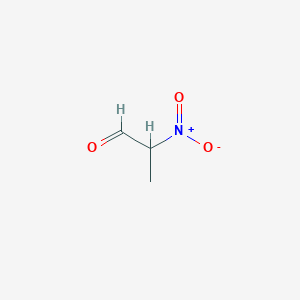
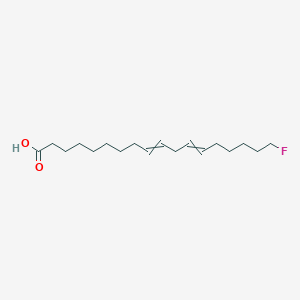
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
